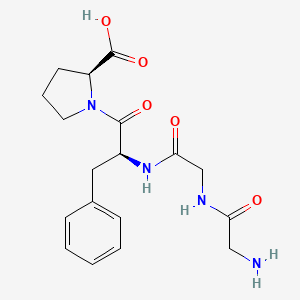
Glycylglycyl-L-phenylalanyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycyl-L-phenylalanyl-L-proline is a peptide compound composed of glycine, phenylalanine, and proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-phenylalanyl-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives, while reduction of peptide bonds can lead to the formation of smaller peptide fragments .
Scientific Research Applications
Glycylglycyl-L-phenylalanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies and as a probe for investigating protein-peptide interactions.
Medicine: It has potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The peptide’s structure allows it to interact with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
Glycylglycyl-L-proline: A tripeptide composed of glycine and proline residues.
L-phenylalanyl-L-proline: A dipeptide composed of phenylalanine and proline.
Uniqueness
Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial contexts .
Properties
CAS No. |
76078-22-3 |
|---|---|
Molecular Formula |
C18H24N4O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-10-15(23)20-11-16(24)21-13(9-12-5-2-1-3-6-12)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,23)(H,21,24)(H,26,27)/t13-,14-/m0/s1 |
InChI Key |
JDRPUERLRRPKBR-KBPBESRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















